molecular formula C15H11F2N5O2 B2647435 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide CAS No. 1428358-12-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide

Cat. No. B2647435
CAS RN: 1428358-12-6
M. Wt: 331.283
InChI Key: AMTVGLWRASRQLM-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that has shown promising results in various studies for its therapeutic potential.

Scientific Research Applications

Synthetic Chemistry and Drug Design

This compound and its derivatives have been extensively studied for their potential in the design of novel therapeutic agents. The unique structural features, including the pyrazole and pyridazine moieties, offer versatile platforms for the synthesis of compounds with targeted biological activities. For instance, derivatives of this compound have been evaluated as inhibitors of specific enzymes or receptors, showcasing the compound's relevance in the development of new drugs with improved efficacy and selectivity. The design and synthesis of such derivatives often involve complex chemical reactions aimed at modifying certain parts of the molecule to enhance its biological activity or pharmacokinetic properties (Singh et al., 2003).

Coordination Chemistry and Material Science

The compound's structural framework allows for the formation of coordination complexes with various metals, which are of interest in material science and catalysis. Research has demonstrated the compound's ability to act as a ligand, forming complexes with metals such as Co(II) and Cu(II). These complexes have been studied for their structural properties and potential applications in catalysis, showcasing the compound's versatility beyond the pharmaceutical domain. Such studies provide insights into the role of hydrogen bonding in the self-assembly processes of these complexes, as well as their antioxidant activities, which could be exploited in various industrial applications (Chkirate et al., 2019).

Biological Activities and Potential Therapeutic Applications

Beyond its role as a building block for drug design, the compound and its derivatives have been directly associated with significant biological activities. These include antimicrobial, antioxidant, and potentially antitumor activities, highlighting the compound's broad spectrum of potential therapeutic applications. Research has focused on evaluating these activities in vitro, contributing to a better understanding of the compound's mechanism of action at the molecular level. Such studies are critical in identifying promising candidates for further development into therapeutic agents (Flefel et al., 2018).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O2/c16-10-2-3-11(17)12(8-10)19-14(23)9-24-15-5-4-13(20-21-15)22-7-1-6-18-22/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTVGLWRASRQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide

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